
(115N)1H-Pyrrole
Overview
Description
(¹⁵N)1H-Pyrrole is a nitrogen-15 isotopically labeled derivative of pyrrole, a five-membered aromatic heterocycle with the molecular formula C₄H₅N. The "1H" designation refers to the tautomeric form where the hydrogen atom is bonded to the nitrogen in the aromatic ring. Isotopic labeling with ¹⁵N (a stable, non-radioactive isotope) is critical for nuclear magnetic resonance (NMR) spectroscopy and metabolic tracing studies, as it enhances signal resolution and enables tracking in biological or chemical systems . Pyrrole’s aromaticity arises from a conjugated π-system of four electrons contributed by the nitrogen lone pair and four from the four carbon atoms. This structure confers unique electronic properties, including weak basicity (pKaH ≈ −4) and susceptibility to electrophilic substitution at the α-positions (C2 and C5) .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Paal-Knorr Pyrrole Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water, catalyzed by iron (III) chloride.
Condensation of Carbamates: Readily available O-substituted carbamates condense with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles.
Metal-Catalyzed Conversion: A manganese complex catalyzes the conversion of primary diols and amines to 2,5-unsubstituted pyrroles, with water and molecular hydrogen as the only side products.
Industrial Production Methods:
Commercial Method from Furan: A mixture of furan, ammonia, and steam is passed over an aluminum oxide catalyst at 480-500°C to produce pyrrole.
Preparation from Acetylene: Pyrrole is obtained by passing a mixture of acetylene and ammonia through a red-hot tube.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Substitution: Pyrrole undergoes electrophilic substitution reactions at carbon-2 and carbon-3 positions.
Common Reagents and Conditions:
Nitric Acid: For nitration.
Sulphur Trioxide: For sulphonation.
Sulphuryl Chloride, Bromine, Iodine: For halogenation.
Acetic Anhydride: For acylation.
Potassium Carbonate: For carboxylation.
Chloroform and Alkali: For Reimer-Tiemann reaction.
Major Products:
- 2-Nitropyrrole
- Pyrrole-2-sulphonic acid
- Tetrahalogen pyrrole
- 2-Acetylpyrrole
- Pyrrole-2-carboxylic acid
- 2-Formyl pyrrole
Scientific Research Applications
Chemistry: : Pyrrole is a fundamental building block for many biologically active molecules and is used in the synthesis of natural products, pharmaceuticals, and materials science .
Biology and Medicine: : Pyrrole derivatives exhibit a wide range of pharmacological actions, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Industry: : Pyrrole is used in the production of conductive polymers, dyes, and pigments .
Mechanism of Action
Molecular Targets and Pathways: : Pyrrole and its derivatives exert their effects through various mechanisms, including inhibition of enzymes, interaction with DNA, and modulation of signaling pathways . The specific mechanism depends on the functional groups attached to the pyrrole ring and the biological target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues of 1H-Pyrrole
Key Observations :
- Alkyl substituents (e.g., 3-heptyl, 2,5-dimethyl) increase molecular weight and hydrophobicity, altering solubility and volatility. For example, 2,5-dimethyl-1H-pyrrole has a vapor pressure of 202.66 kPa at 461.96 K, significantly lower than unsubstituted pyrrole due to increased van der Waals interactions .
- Electron-withdrawing groups (e.g., −COOH in 1H-Pyrrole-2-carboxylic acid) reduce aromaticity and reactivity toward electrophiles, directing substitution to less-activated positions .
- Fused-ring systems (e.g., pyrrolo[3,2-c]quinoline) enhance planar rigidity, improving binding affinity to biological targets like serotonin receptors .
Reactivity and Stability
The 1H-pyrrole ring is highly reactive toward electrophilic substitution, but substituents dramatically modulate this behavior:
- N-Alkylation (e.g., 1-pentyl-1H-pyrrole, C₉H₁₅N, MW 137.22) reduces nitrogen’s electron-donating capacity, decreasing electrophilic substitution rates .
- Silylation (e.g., 1-triisopropylsilyl-1H-pyrrole, C₁₃H₂₅NSi, MW 223.43) protects the nitrogen lone pair, enabling selective functionalization at carbon positions .
- Dihydro derivatives (e.g., 2,5-dihydro-1H-pyrrole) lose aromaticity, increasing susceptibility to addition reactions .
Q & A
Basic Research Questions
Q. What are the established laboratory-scale synthesis methods for (15N)1H-pyrrole, and how do reaction parameters affect yield and purity?
- Methodological Answer : The synthesis of (15N)1H-pyrrole derivatives often employs the Claisen-Kaas pyrrole synthesis , which involves cyclization of α-aminoketones or α-aminonitriles under acidic conditions . For isotopic labeling (15N), precursors like 15N-enriched ammonia or amines can be integrated during cyclization. Reaction parameters such as temperature (optimized at 60–80°C), acid catalyst concentration (e.g., acetic acid or HCl), and reaction time (typically 6–12 hours) critically influence yield (reported up to 85%) and purity . For example, hydrolysis of 1-(2-cyanoethyl)pyrrole under acidic conditions yields 1H-pyrrole-1-propanal, a process scalable to lab settings with careful pH control .
Q. Which spectroscopic techniques are most effective for characterizing (15N)1H-pyrrole, and how should data interpretation be approached?
- Methodological Answer :
- 1H NMR : Key signals for pyrrole protons appear at δ 6.0–7.0 ppm, with splitting patterns revealing substitution effects. For 15N-labeled derivatives, isotopic shifts in adjacent protons (~0.1–0.3 ppm) confirm successful labeling .
- UV-Vis Spectroscopy : Pyrrole derivatives exhibit strong absorption bands at 200–250 nm due to π→π* transitions. 15N incorporation may shift λmax by 5–10 nm, requiring calibration with unlabeled analogs .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) identifies isotopic enrichment (e.g., m/z shifts corresponding to 15N) and fragmentation patterns for structural validation .
Q. What safety protocols are critical when handling (15N)1H-pyrrole derivatives in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to mitigate inhalation risks, as pyrrole vapors are irritants .
- Personal Protective Equipment (PPE) : Nitrile gloves and lab coats prevent dermal exposure; safety goggles are mandatory due to potential splashes .
- Waste Disposal : Neutralize acidic byproducts (e.g., from synthesis) before disposal, and segregate 15N waste to avoid isotopic contamination .
Advanced Research Questions
Q. How can density functional theory (DFT) with exact exchange terms improve the accuracy of electronic structure predictions for (15N)1H-pyrrole?
- Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms (20–25% Hartree-Fock exchange) reduce errors in thermochemical predictions (e.g., atomization energies) to <3 kcal/mol . For (15N)1H-pyrrole, geometry optimization at the B3LYP/6-311++G(d,p) level accurately predicts bond lengths (C-N: 1.38 Å) and dipole moments (~2.1 D). Spin-polarized calculations are essential for radical intermediates in substitution reactions .
Q. What experimental strategies optimize the incorporation of 15N isotopes into 1H-pyrrole for metabolic tracing studies?
- Methodological Answer :
- Precursor Design : Use 15N-enriched ammonium acetate or glycine in multi-step syntheses to ensure isotopic integration at the pyrrole nitrogen .
- Analytical Validation : LC-MS/MS with selected reaction monitoring (SRM) tracks 15N-labeled metabolites in biological matrices. Calibration curves using 14N/15N standards quantify isotopic enrichment (e.g., 98% purity) .
Q. What methodologies address inconsistencies in reported biological activities of 1H-pyrrole derivatives across different assays?
- Methodological Answer :
- Standardized Assays : Use uniform protocols (e.g., MIC for antimicrobial activity) across studies to reduce variability. For example, diarylpyrroles like 1-(4-fluorophenyl)-2-ethyl-1H-pyrrole show consistent antitubercular activity (MIC: 0.5–2.0 µg/mL) when tested under identical nutrient conditions .
- Meta-Analysis : Pool data from multiple studies using random-effects models to account for inter-lab variability. Adjust for confounding factors (e.g., solvent effects in cytotoxicity assays) .
Q. How can functional group introduction at specific positions of 1H-pyrrole enhance the synthesis of pharmacologically active heterocycles?
- Methodological Answer :
- Position-Specific Modification : Introducing an allenyl group at position 1 and an aldehyde at position 2 enables cyclization to pyrrole-fused heterocycles (e.g., indolizines) with enhanced bioactivity .
- Catalytic Strategies : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at position 3 installs aryl groups, improving binding affinity to target enzymes (e.g., kinase inhibitors) .
Properties
IUPAC Name |
(115N)1H-pyrrole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H/i5+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAESVJOAVNADME-HOSYLAQJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[15NH]C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
68.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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